molecular formula C6H6N4 B11479886 Tetrazolo[1,5-a]pyridine, 8-methyl- CAS No. 6635-34-3

Tetrazolo[1,5-a]pyridine, 8-methyl-

Cat. No.: B11479886
CAS No.: 6635-34-3
M. Wt: 134.14 g/mol
InChI Key: XCHUDMUIDBXNMH-UHFFFAOYSA-N
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Description

Contextualization of Fused Tetrazole Systems in Heterocyclic Science

Fused tetrazole systems, such as tetrazolo[1,5-a]pyridines, represent a unique class of heterocyclic compounds characterized by the fusion of a tetrazole ring with another heterocyclic system, in this case, a pyridine (B92270) ring. The tetrazole ring, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, imparts distinct physicochemical properties to the fused system. Notably, the tetrazole moiety is often considered a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability and pharmacokinetic profiles. rsc.orgguidechem.com This bioisosteric relationship has made fused tetrazoles, including the tetrazolo[1,5-a]pyridine (B153557) core, attractive targets in medicinal chemistry. guidechem.combeilstein-archives.org

Furthermore, the high nitrogen content of the tetrazole ring contributes to the energetic properties of these compounds, leading to their investigation in materials science as components of energetic materials. researchgate.net The fusion of the electron-rich tetrazole ring with the electron-deficient pyridine ring in the tetrazolo[1,5-a]pyridine scaffold creates a unique electronic environment, influencing the molecule's reactivity and potential applications.

A fascinating aspect of this system is the existence of an azide-tetrazole tautomerism, where the fused tetrazole ring can exist in equilibrium with an open-chain azido-pyridine form (2-azido-3-methylpyridine in the case of the 8-methyl derivative). mdpi.comresearchgate.net The position of this equilibrium can be influenced by factors such as the electronic nature of substituents on the pyridine ring and the polarity of the solvent. mdpi.comorganic-chemistry.org This tautomerism is a critical consideration in the synthesis and reactivity of tetrazolo[1,5-a]pyridines.

Historical Trajectories and Evolution of Tetrazolo[1,5-a]pyridine Research

Research into tetrazole-containing compounds dates back to the late 19th century, but significant interest in fused tetrazole systems like tetrazolo[1,5-a]pyridines gained momentum in the mid-20th century. Early synthetic methods often involved the reaction of 2-halopyridines with azide (B81097) sources. organic-chemistry.org These initial approaches, while foundational, sometimes suffered from harsh reaction conditions and limited regioselectivity.

A significant advancement in the synthesis of the tetrazolo[1,5-a]pyridine core came with the development of methods utilizing the cyclization of pyridine N-oxides. researchgate.net For instance, the treatment of pyridine N-oxides with reagents like diphenylphosphoryl azide (DPPA) provides an efficient route to the fused tetrazole ring system. researchgate.net This method has been shown to be effective for a variety of substituted pyridine N-oxides, including those with alkyl substituents. researchgate.net

More recently, research has focused on developing more efficient and milder synthetic protocols. The use of trimethylsilyl (B98337) azide in the presence of a fluoride (B91410) source has been reported as a convenient method for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines, offering good yields and regioselectivity. organic-chemistry.org The ongoing evolution of synthetic methodologies continues to make the tetrazolo[1,5-a]pyridine scaffold and its derivatives, such as the 8-methyl variant, more accessible for further investigation.

Significance of the Tetrazolo[1,5-a]pyridine Core within Contemporary Chemical Research

The tetrazolo[1,5-a]pyridine core is of significant interest in contemporary chemical research due to its versatile applications, primarily in medicinal chemistry and materials science. As a bioisostere of carboxylic acids, derivatives of this scaffold have been investigated for a range of biological activities, including as potential anticancer and antimicrobial agents. guidechem.combeilstein-archives.org The ability of the tetrazole ring to participate in various interactions, including hydrogen bonding and coordination with metal ions, makes it a valuable pharmacophore in drug design.

Beyond its medicinal applications, the tetrazolo[1,5-a]pyridine framework has been explored in the development of π-conjugated systems for electronic applications. The incorporation of this electron-accepting unit into larger aromatic systems can modulate their electronic and photophysical properties, making them suitable for use in organic electronics. researchgate.net For example, diarylated tetrazolo[1,5-a]pyridine derivatives have shown good thermal stability and have been investigated for their semiconducting characteristics. researchgate.net

The unique reactivity of the tetrazolo[1,5-a]pyridine system, including its participation in the azide-tetrazole equilibrium and its potential for ring-opening and ring-expansion reactions, also makes it a valuable building block in synthetic organic chemistry. lookchemmall.com The ability to functionalize the pyridine ring allows for the synthesis of a diverse library of derivatives with tailored properties. While specific research on 8-methyl-tetrazolo[1,5-a]pyridine is not extensively documented, the established significance of the parent scaffold underscores the potential of this specific derivative for further scientific exploration.

Properties of Tetrazolo[1,5-a]pyridine, 8-methyl-

The physicochemical properties of 8-methyl-tetrazolo[1,5-a]pyridine are determined by its unique fused heterocyclic structure. The presence of the methyl group at the 8-position influences its electronic and steric characteristics compared to the unsubstituted parent compound.

PropertyValueSource
Molecular Formula C₆H₆N₄ guidechem.com
Molecular Weight 134.14 g/mol guidechem.com
CAS Number 6635-34-3 guidechem.com
Appearance Solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents like DMSO and chloroform. beilstein-archives.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyltetrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-3-2-4-10-6(5)7-8-9-10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHUDMUIDBXNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287690
Record name tetrazolo[1,5-a]pyridine, 8-methyl-
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Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-34-3
Record name NSC52207
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-a]pyridine, 8-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tetrazolo 1,5 a Pyridine, 8 Methyl and Analogues

Classical and Established Synthetic Routes to Tetrazolo[1,5-a]pyridines

Traditional methods for synthesizing tetrazolo[1,5-a]pyridines have been well-established for decades, providing reliable and versatile pathways to this heterocyclic system. These routes often serve as the foundation for more modern synthetic explorations.

One effective classical method involves the conversion of pyridine (B92270) N-oxides. To synthesize the 8-methyl analogue, one would start with 3-methylpyridine (B133936) N-oxide. The N-oxide is first activated to make the C2 position more susceptible to nucleophilic attack. This activation can be achieved using various reagents, such as sulfonyl or phosphoryl chlorides.

Treatment of pyridine N-oxides with reagents like 4-toluenesulfonyl chloride or diphenylphosphoryl azide (B81097) (DPPA) in the presence of sodium azide leads to the formation of tetrazolopyridines. organic-chemistry.org The reaction proceeds by activation of the N-oxide, followed by nucleophilic attack of the azide ion and subsequent cyclization. Heating the reactants, sometimes without a solvent, has been shown to produce good yields. organic-chemistry.org DPPA is often considered a convenient and effective reagent for this transformation. organic-chemistry.orgorganic-chemistry.org

A study demonstrated the conversion of various pyridine N-oxides to tetrazolo[1,5-a]pyridines by heating them with sulfonyl or phosphoryl azides. organic-chemistry.org This one-step process was found to be scalable, yielding the desired product in high percentages. organic-chemistry.org

Table 1: Synthesis via Pyridine N-Oxide Activation

Activating ReagentAzide SourceConditionsYieldReference
4-Toluene sulfonyl chlorideSodium AzideToluene (B28343), elevated temp.Good organic-chemistry.org
Diphenylphosphoryl azide (DPPA)DPPANeat, 120 °C, 24 hGood (up to 86% on scale-up) organic-chemistry.org

Perhaps the most common and direct route to tetrazolo[1,5-a]pyridines is the reaction of 2-halopyridines with an azide source. For the target compound, 8-methyl-tetrazolo[1,5-a]pyridine, the starting material would be 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine.

The reaction involves a nucleophilic aromatic substitution where the azide ion displaces the halide at the C2 position of the pyridine ring. dtic.mil The resulting 2-azidopyridine (B1249355) intermediate exists in equilibrium with its cyclized valence tautomer, the tetrazolo[1,5-a]pyridine (B153557). dtic.milbeilstein-archives.org In most cases, the fused tetrazole form is thermodynamically more stable and predominates. organic-chemistry.org

Various azide reagents can be employed, including sodium azide and trimethylsilyl (B98337) azide (TMSN₃). dtic.milorganic-chemistry.org A notable method uses TMSN₃ in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) (TBAF·xH₂O), which provides an efficient and regioselective pathway, avoiding the high temperatures often required in other methods. organic-chemistry.org This procedure has been successfully applied to a range of substituted 2-halopyridines. organic-chemistry.org

Table 2: Synthesis from 2-Halopyridine Precursors

2-Halopyridine SubstrateAzide ReagentCatalyst/AdditiveConditionsYield (%)Reference
2-ChloropyridinesSodium AzideHydrochloric Acid-Varies dtic.mil
2-HalopyridinesTrimethylsilyl AzideTBAF·xH₂O85 °C, 24 hup to 90 organic-chemistry.org
8-Bromo-2-chloropyridineTrimethylsilyl AzideTBAF·xH₂O85 °C, 24 h90 organic-chemistry.org

The formation of the tetrazole ring is fundamentally a cyclization process. The aforementioned methods from N-oxides and halopyridines both culminate in an intramolecular cyclization of an azide intermediate. However, other strategies focus on constructing the fused system from different precursors.

For instance, bicyclization reactions starting from 2-azidobenzaldehydes (analogous to 2-azidopyridine-3-carbaldehyde) with active methylene compounds like acetonitrile (B52724) derivatives can yield tetrazolo-fused systems. nih.gov In this strategy, the reaction can proceed via two pathways: an initial Knoevenagel condensation followed by azide cyclization, or an initial attack on the azide group followed by cyclization. nih.gov The pathway and final product can be controlled by reaction conditions such as the solvent and temperature. nih.gov While demonstrated for quinoline synthesis, the principles are applicable to pyridine-based systems.

Another approach involves the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with dipolarophiles. beilstein-journals.orgnih.gov This method constructs a fused five-membered ring onto the pyridine, and while commonly used for pyrazolo[1,5-a]pyridines, modifications of the dipolarophile and ylide can lead to other fused heterocycles. beilstein-journals.orgnih.gov

Modern and Sustainable Synthetic Innovations

Recent advancements in organic synthesis have led to the development of more efficient, environmentally friendly, and versatile methods for constructing the tetrazolo[1,5-a]pyridine scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. The Ugi-azide four-component reaction (azido-Ugi 4CR) is a powerful tool for generating molecular diversity. nih.govacs.org

While direct synthesis of 8-methyl-tetrazolo[1,5-a]pyridine via a simple MCR is not prominently documented, related structures like tetrazole-linked imidazo[1,5-a]pyridines have been synthesized using an azido-Ugi 4CR. nih.govnih.govresearchgate.net This reaction involves an aldehyde, an amine, an isocyanide, and an azide source (like TMSN₃). The sequence typically involves the MCR, a deprotection step, and a final N-acylation-cyclization to furnish the fused heterocyclic system. nih.govacs.org This modular approach allows for the creation of complex libraries of compounds based on the fused pyridine core. beilstein-journals.org

Modern catalysis aims to improve reaction efficiency, reduce waste, and enable reactions under milder conditions. The synthesis of tetrazoles, in general, has benefited greatly from these innovations.

Nanocatalysis : Various nanocatalysts have been developed to facilitate the [3+2] cycloaddition reaction that forms the tetrazole ring. amerigoscientific.com Materials such as zinc oxide (ZnO) nanoparticles, magnetic Fe₃O₄ nanoparticles functionalized with metal complexes (e.g., Co, Ni, Cu), and boehmite-based nanocatalysts have shown excellent performance. amerigoscientific.comrsc.orgnih.gov These heterogeneous catalysts are often recyclable, adding to the sustainability of the process. rsc.orgrsc.org For example, a cobalt complex on boehmite nanoparticles (Co-(PYT)₂@BNPs) has been used as a reusable nanocatalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, achieving high yields in short reaction times. rsc.org

Table 3: Examples of Nanocatalysts in Tetrazole Synthesis

NanocatalystReaction TypeConditionsKey AdvantageReference
Co-(PYT)₂@BNPs[3+2] Cycloaddition (Nitrile + NaN₃)PEG-400, 120 °CReusable, high yield (98%) rsc.org
Fe₃O₄@tryptophan@Ni[3+2] Cycloaddition (Nitrile + NaN₃)EtOH, 80 °CMagnetic, recyclable nih.gov
ZnO Nanoparticles[3+2] Cycloaddition (Nitrile + NaN₃)120-130 °CRecyclable Lewis acid catalyst amerigoscientific.com

Metal-Free Approaches : To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes are highly desirable. While many tetrazole syntheses use metal catalysts, metal-free conditions for related cyclizations have been developed. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved using oxidants like iodine (I₂/KI) or Phenyliodine(III)bis(trifluoroacetate) (PIFA) to mediate the oxidative N-N bond formation. organic-chemistry.org Catalyst-free methods, often promoted by microwave irradiation, have also been established for constructing fused pyridine heterocycles, demonstrating a commitment to greener chemistry. mdpi.com The synthesis of functionalized pyrazolo[1,5-a]pyridines has been achieved under metal-free conditions at room temperature, highlighting the potential for similar mild, metal-free syntheses of tetrazolo-fused analogues. organic-chemistry.org

Green Chemistry Principles in Synthetic Design (e.g., Solvent-Free, Ultrasonic Irradiation)

The integration of green chemistry principles into the synthesis of tetrazolo[1,5-a]pyridine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key approaches include solvent-free reactions and the use of alternative energy sources like ultrasonic irradiation.

Solvent-Free Synthesis: A notable green methodology involves the conversion of pyridine N-oxides into tetrazolo[1,5-a]pyridines by heating them with sulfonyl or phosphoryl azides in the absence of a solvent. organic-chemistry.orgorganic-chemistry.org Diphenyl phosphorazidate (DPPA) has been identified as a particularly convenient and effective reagent for this one-step conversion, providing good yields. organic-chemistry.orgorganic-chemistry.org This method avoids the use of large quantities of potentially hazardous organic solvents, aligning with the principles of waste prevention and safer chemistry. organic-chemistry.org

Furthermore, the principles of solvent-free synthesis have been successfully applied to create more complex related structures. A one-pot, catalyst-free, and solvent-free process has been developed for fusing imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline frameworks. scispace.comresearchgate.net This eco-friendly cascade reaction proceeds efficiently by heating at 70°C, demonstrating the potential of solvent-free conditions to enable complex molecular constructions with minimal environmental impact. scispace.comresearchgate.net

Ultrasonic Irradiation: Ultrasonic irradiation has emerged as a powerful tool in green synthesis, promoting reactions through acoustic cavitation. This technique has been effectively used in the synthesis of various related heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines and tetrazole-based pyrazolines. nih.govresearchgate.netnih.gov The application of ultrasound offers several advantages over conventional heating methods, including significantly shorter reaction times, milder reaction conditions, and often higher yields. nih.govresearchgate.net For instance, the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines was achieved in 5-17 minutes under ultrasound irradiation, a substantial improvement over traditional protocols. nih.govresearchgate.net This efficiency reduces energy consumption and the potential for byproduct formation, making it a valuable green alternative. eurjchem.com

Table 1: Application of Green Chemistry Principles in Synthesis
Green PrincipleMethodologyReactants/SystemKey AdvantagesReference
Solvent-Free ConditionHeating without solventPyridine N-oxides + DPPAAvoids hazardous solvents, good yields. organic-chemistry.orgorganic-chemistry.org
Solvent-Free ConditionOne-pot heating (70°C)Imidazo[1,2-a]pyridine-tetrazolo[1,5-a]quinolinesEco-friendly, catalyst-free, high efficiency. scispace.comresearchgate.net
Alternative Energy SourceUltrasonic Irradiation1,2,4-Triazolo[1,5-a]pyrimidinesShorter reaction times (5-17 min), high yields. nih.govresearchgate.net
Alternative Energy SourceUltrasonic IrradiationPyrazolo[1,5-a]pyrimidines in aqueous mediaEnvironmentally benign, minimizes organic solvent use. eurjchem.com

Regioselectivity and Stereochemical Control in Tetrazolo[1,5-a]pyridine Formation

Regioselectivity in the formation of the tetrazolo[1,5-a]pyridine ring system is a critical aspect of its synthesis, determining the precise placement of substituents on the final molecule. The outcome of the cyclization reaction is not random but is heavily directed by the electronic properties of the substituents on the precursor molecules.

Influence of Substituents on Reaction Outcomes

The nature of the substituents on the reacting precursors plays a pivotal role in directing the regiochemistry of the ring-forming reaction. Studies on the analogous tetrazolo[1,5-a]pyrimidine (B1219648) system, synthesized from β-enaminones and 5-aminotetrazole, provide significant insight into these effects. beilstein-journals.orgnih.gov

The electronic character of the substituent group on the β-enaminone precursor directly governs the position of substitution on the resulting fused pyrimidine (B1678525) ring. beilstein-journals.orgnih.gov

Electron-Withdrawing Groups: When the precursor contains a strong electron-withdrawing group, such as trifluoromethyl (CF₃) or trichloromethyl (CCl₃), the reaction proceeds with high regioselectivity to yield the 7-substituted tetrazolo[1,5-a]pyrimidine. beilstein-journals.orgnih.gov

Electron-Donating or Aryl Groups: In contrast, when the precursor bears an aryl or methyl group, the reaction outcome is different. It typically results in a mixture of products: the 5-substituted tetrazolo[1,5-a]pyrimidine and its corresponding valence isomer, 2-azidopyrimidine (B1655621). beilstein-journals.orgbeilstein-archives.org This indicates that the reaction regiochemistry is less defined and exists in an equilibrium state. beilstein-journals.orgbeilstein-archives.org

This clear divergence in reaction products based on substituent electronics allows for a degree of predictable control over the synthetic outcome.

Table 2: Influence of Substituents on Regioselectivity in Tetrazolo[1,5-a]pyrimidine Formation
Substituent Type on PrecursorElectronic NatureReaction OutcomeReference
-CF₃, -CCl₃Strongly Electron-WithdrawingHigh regioselectivity; forms 7-substituted product. beilstein-journals.orgnih.gov
Aryl, -CH₃Electron-Donating/NeutralForms a mixture of 5-substituted tetrazole and 2-azido isomers. beilstein-journals.orgbeilstein-archives.org

Control of Ring Fusion and Isomer Formation

The formation of the tetrazolo[1,5-a]pyridine ring is often in competition with its open-chain isomer, the corresponding 2-azidopyridine. This phenomenon is known as ring-chain tautomerism or azide-tetrazole equilibrium. beilstein-journals.orgnih.govbeilstein-archives.org The fused tetrazole is one isomeric form, while the 2-azidopyridine is the other.

The position of this equilibrium, and thus the predominant isomer, is highly sensitive to several factors, including the electronic nature of the substituents, the solvent, and the temperature. nih.gov Control over isomer formation is therefore achieved primarily by manipulating these conditions, with the choice of substituent being a key strategic element.

As established, strongly electron-withdrawing groups like -CF₃ favor the fused-ring tetrazole structure, effectively locking the molecule in this form and leading to a highly regioselective synthesis. beilstein-journals.orgbeilstein-archives.org Conversely, aryl or methyl substituents result in an equilibrium mixture where both the fused tetrazole and the open-chain azide isomers coexist. beilstein-journals.orgbeilstein-archives.org Therefore, the rational selection of substituents on the starting materials is the most direct and effective method for controlling the ring fusion process and directing the synthesis toward the desired isomeric product.

Elucidation of Reaction Mechanisms and Tautomerism

Azide-Tetrazole Tautomerism in Tetrazolo[1,5-a]pyridine (B153557) Systems

A defining characteristic of the tetrazolo[1,5-a]pyridine scaffold is its existence in a tautomeric equilibrium with the corresponding 2-azidopyridine (B1249355) isomer. This dynamic process involves the reversible ring-opening of the tetrazole to form the azide (B81097), a phenomenon governed by a delicate balance of electronic and environmental factors. The 8-methyl substituent on the pyridine (B92270) ring influences this equilibrium, but the fundamental principles are shared across the tetrazolo[1,5-a]pyridine family.

The existence of the azide-tetrazole equilibrium is well-documented through various spectroscopic and analytical methods. In solution, compounds of this class can be observed as a mixture of both the fused tetrazole and the open-chain azide forms. beilstein-archives.org For instance, ¹H NMR spectroscopy can be used to identify the different isomers present in solution. beilstein-journals.org The presence of a sufficient concentration of the reactive azide tautomer in solution allows for further chemical transformations, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger reactions, providing indirect but compelling evidence for the equilibrium. mdpi.com

In the solid state, the equilibrium can shift significantly. For some substituted tetrazolo[1,5-a]pyrimidines, the 2-azidopyrimidine (B1655621) form is exclusively observed after crystallization, even when the tetrazole form is dominant in solution. beilstein-journals.orgnih.gov This highlights the role of crystal packing forces in stabilizing one tautomer over the other. Quantum mechanical calculations have also been employed to support these experimental findings, indicating that in some cases, the tetrazole form is more stable than the azide form in the solid state by a small energy margin. beilstein-journals.org

The position of the azide-tetrazole equilibrium is not static and can be influenced by several external and internal factors.

Solvent: The polarity of the solvent plays a critical role in determining the ratio of the two tautomers. An increase in solvent polarity generally favors the tetrazole form. For example, in a study on a related system, the proportion of the tetrazole tautomer increased from 6% in carbon tetrachloride (a nonpolar solvent) to 93% in deuterated dimethyl sulfoxide (B87167) (a highly polar solvent). beilstein-journals.org This is attributed to the greater stabilization of the more polar tetrazole ring in polar solvents.

Temperature: Temperature also affects the tautomeric distribution. Variable temperature ¹H NMR studies have been used to determine the thermodynamic parameters of the equilibrium. mdpi.com These studies often show that the tetrazole form is enthalpically favored, while the azide form is entropically favored. uq.edu.au This means that at lower temperatures, the more stable tetrazole form predominates, while at higher temperatures, the equilibrium shifts towards the azide form due to the increased contribution of entropy.

Substituents: The nature and position of substituents on the pyridine ring have a profound impact on the tautomeric equilibrium. Electron-withdrawing groups, such as trifluoromethyl or nitro groups, tend to stabilize the tetrazole form. nih.govrsc.org Conversely, electron-donating groups, like amino groups, can favor the azide form. rsc.org In the case of 8-methyl-tetrazolo[1,5-a]pyridine, the methyl group is weakly electron-donating, which would slightly favor the azide tautomer compared to an unsubstituted system, although the tetrazole form is generally still the major species in most conditions. The position of the substituent is also crucial; for example, in tetrazolo[1,5-a]pyrimidines, the equilibrium is only significantly established when the substituent is at the 5-position. beilstein-journals.org

FactorInfluence on EquilibriumExample
Solvent Polarity Increasing polarity favors the tetrazole formFrom 6% tetrazole in CCl₄ to 93% in DMSO-d₆ for a related system. beilstein-journals.org
Temperature Higher temperatures favor the azide formThe azide form is entropically favored. uq.edu.au
Substituents Electron-withdrawing groups favor the tetrazole formCF₃ or CCl₃ groups lead to high regioselectivity for the tetrazole form. nih.gov
Electron-donating groups can favor the azide form-NH₂ substitution can facilitate the process towards the azide form. rsc.org

Mechanistic Pathways of Tetrazolo[1,5-a]pyridine Formation

The synthesis of the tetrazolo[1,5-a]pyridine ring system, including the 8-methyl derivative, can be achieved through several mechanistic pathways.

A common and straightforward method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of a 2-halopyridine with an azide source, such as sodium azide or trimethylsilyl (B98337) azide. mdpi.comorganic-chemistry.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The process begins with the nucleophilic attack of the azide ion at the carbon atom bearing the halogen, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the halide ion yields the 2-azidopyridine intermediate. This intermediate then undergoes an intramolecular cyclization to form the fused tetrazole ring. The presence of an electron-withdrawing group on the pyridine ring can facilitate the initial nucleophilic attack, enhancing the reaction rate.

The formation of the tetrazole ring can also be viewed as a [2+3] cycloaddition reaction. researchgate.netnih.gov In the context of the intramolecular cyclization of a 2-azidopyridine, the azide group acts as a 1,3-dipole, which reacts with the endocyclic C=N bond of the pyridine ring. nih.gov This concerted or stepwise cycloaddition leads directly to the formation of the tetrazolo[1,5-a]pyridine system. This pathway is mechanistically related to the azide-tetrazole tautomerism, representing the ring-closing part of the equilibrium.

Under thermal or photochemical conditions, tetrazolo[1,5-a]pyridines can undergo rearrangement reactions involving highly reactive intermediates like nitrenes. uq.edu.auacs.org Flash vacuum thermolysis of tetrazolo[1,5-a]pyrimidine (B1219648), a related system, results in the extrusion of molecular nitrogen and the formation of a pyridylnitrene. acs.org This nitrene intermediate can then undergo various rearrangements, including ring-opening to form reactive ketenimines or ring-contraction to produce other heterocyclic systems. acs.orgresearchgate.net While these are typically decomposition pathways, understanding these rearrangements is crucial as they can sometimes be harnessed for the synthesis of other complex molecules. Carbene intermediates have also been observed in the photolysis of related triazole compounds, which can interconvert with nitrenes, further highlighting the complex reactive landscape of these heterocyclic systems. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Fused Heterocycles

NMR spectroscopy stands as a cornerstone for the structural elucidation of molecules in solution. For fused heterocycles like 8-methyl-tetrazolo[1,5-a]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals accurately.

Advanced 2D NMR techniques are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the 8-methyl-tetrazolo[1,5-a]pyridine molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 8-methyl-tetrazolo[1,5-a]pyridine, a COSY spectrum would reveal the connectivity between the protons on the pyridine (B92270) ring, allowing for the sequential assignment of the H5, H6, and H7 protons based on their coupling patterns. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). youtube.com This is a powerful tool for assigning carbon signals by linking them to their known proton assignments. sdsu.edu Each CH group in the pyridine ring and the methyl group will produce a cross-peak, definitively linking specific ¹H and ¹³C resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically two to four bonds, ²JCH, ³JCH, and sometimes ⁴JCH). youtube.com This experiment is crucial for assembling the molecular fragments. For instance, it would show correlations from the methyl protons (H8) to carbons C7 and C8a, confirming the position of the methyl group. It would also show correlations between the pyridine protons and the bridgehead carbon (C8a), linking the two rings of the fused system. e-bookshelf.de

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. nih.gov This is particularly useful for confirming regiochemistry. A NOESY spectrum would show a cross-peak between the protons of the 8-methyl group and the H7 proton on the pyridine ring, providing conclusive evidence for the placement of the methyl group at the C8 position.

Interactive Table 1: Expected ¹H and ¹³C NMR Data for 8-methyl-tetrazolo[1,5-a]pyridine

Position¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
5 ~8.0 (d)~115C7, C8aH6
6 ~7.2 (t)~120C5, C8H5, H7
7 ~7.8 (d)~130C5, C8a, C8-CH₃H6, 8-CH₃
8-CH₃ ~2.5 (s)~15C7, C8, C8aH7
8a -~148--

Fused tetrazoles are known to exist in equilibrium with their 2-azido isomers in what is known as valence or ring-chain tautomerism. beilstein-archives.org In the case of 8-methyl-tetrazolo[1,5-a]pyridine, it could potentially exist in equilibrium with 2-azido-3-methylpyridine.

NMR spectroscopy is the primary method for investigating such tautomeric equilibria in solution. If both forms were present, two distinct sets of NMR signals would be observed. The relative integration of the signals would allow for the quantification of the ratio between the tetrazole and azide (B81097) forms under specific conditions (e.g., solvent, temperature). However, for the tetrazolo[1,5-a]pyridine (B153557) system, the fused-ring tetrazole form is generally the more stable and predominantly observed tautomer. beilstein-archives.org

The regiochemistry, specifically the position of the methyl group, is unequivocally confirmed by long-range HMBC and through-space NOESY correlations as described previously. An HMBC correlation between the methyl protons and C7, and a NOESY correlation between the methyl protons and H7, definitively places the substituent at the C8 position.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering an unambiguous depiction of the molecular structure, bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of 8-methyl-tetrazolo[1,5-a]pyridine would provide definitive confirmation of its molecular architecture. nih.gov The resulting 3D model would verify the planar, fused bicyclic system composed of a tetrazole ring and a pyridine ring. Crucially, this technique would confirm which tautomer exists in the solid state. beilstein-archives.org For this class of compounds, the analysis is expected to show the closed-ring tetrazole structure, not the open-chain 2-azido form. The precise location of the methyl group at the C8 position would be visually and geometrically confirmed. researchgate.net

Interactive Table 2: Representative Crystallographic Data for a Fused Heterocycle

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~9.8
β (°)~110
Volume (ų)~800
Z (molecules/unit cell)4

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. nih.gov For 8-methyl-tetrazolo[1,5-a]pyridine, the packing would likely be influenced by:

π-π Stacking: The planar aromatic nature of the fused ring system allows for face-to-face stacking interactions between molecules, which is a significant stabilizing force in the crystal lattice. rsc.org

C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl group or the pyridine ring of one molecule and the electron-rich nitrogen atoms of the tetrazole or pyridine rings of a neighboring molecule. nih.gov These interactions contribute to the formation of a stable three-dimensional supramolecular network.

Analysis of the crystal structure reveals the distances and angles of these interactions, providing insight into the forces that govern the solid-state assembly of the compound. researchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis (e.g., HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the m/z value with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of 8-methyl-tetrazolo[1,5-a]pyridine (C₇H₇N₄) by matching the experimental exact mass to the calculated theoretical mass. nih.gov

Furthermore, by analyzing the fragments produced when the molecular ion breaks apart in the mass spectrometer, one can deduce its structure. A characteristic fragmentation pathway for tetrazole-containing compounds is the loss of a neutral nitrogen molecule (N₂, 28 Da). nih.gov The resulting radical cation would then undergo further fragmentation, likely involving the cleavage of the pyridine ring.

Interactive Table 3: Plausible Mass Spectrometry Fragmentation for 8-methyl-tetrazolo[1,5-a]pyridine

m/z (Proposed)Ion FormulaDescription
147[C₇H₇N₄]⁺Molecular Ion (M⁺)
119[C₇H₇N₂]⁺Loss of N₂ from the tetrazole ring
92[C₆H₆N]⁺Subsequent loss of HCN from the [M-N₂]⁺ fragment

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for elucidating the molecular structure of "Tetrazolo[1,5-a]pyridine, 8-methyl-". By probing the vibrational modes of the molecule, these techniques provide a detailed fingerprint, enabling the identification of key functional groups and offering insights into the skeletal structure of the fused heterocyclic ring system. While comprehensive experimental spectra for 8-methyl-tetrazolo[1,5-a]pyridine are not extensively published, a detailed analysis can be constructed based on the well-established vibrational characteristics of the parent tetrazolo[1,5-a]pyridine scaffold, the pyridine ring, and the attached methyl group.

The analysis of the vibrational spectra is fundamentally rooted in the vibrations of the 3N-6 normal modes for a non-linear molecule, where N is the number of atoms. For 8-methyl-tetrazolo[1,5-a]pyridine, these modes can be broadly categorized into vibrations associated with the fused ring system and those originating from the methyl substituent.

Key Research Findings:

A critical aspect of the tetrazolo[1,5-a]pyridine system is its potential valence tautomerism with the corresponding 2-azidopyridine (B1249355) form (in this case, 2-azido-3-methylpyridine). Infrared spectroscopy is particularly adept at identifying this equilibrium. The azide functional group (-N₃) exhibits a strong and highly characteristic asymmetric stretching vibration (νₐₛ) typically in the 2160–2120 cm⁻¹ region. dtic.mil However, for the unsubstituted tetrazolo[1,5-a]pyridine, the equilibrium lies almost entirely toward the fused tetrazole form, and thus, no significant absorption is detected in the azide region. dtic.mil The introduction of an electron-donating methyl group at the 8-position is not expected to significantly shift this equilibrium; therefore, the vibrational spectrum should be representative of the tetrazole structure.

The vibrational assignments for 8-methyl-tetrazolo[1,5-a]pyridine can be broken down as follows:

Pyridine and Tetrazole Ring Vibrations: The core of the molecule consists of a fused pyridine and tetrazole ring. The vibrations of this system dominate the fingerprint region of the spectrum (below 1600 cm⁻¹).

C=C and C=N Stretching: The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear as a series of bands in the 1610–1430 cm⁻¹ range. nih.govnih.gov

Tetrazole Ring Vibrations: The tetrazole ring has characteristic stretching and bending modes. N=N stretching vibrations are typically found in the 1470-1200 cm⁻¹ region, often coupled with other ring modes. beilstein-archives.org

Ring Breathing and Deformation: The collective in-plane and out-of-plane bending and deformation modes of the fused ring system give rise to a complex pattern of bands in the 1200–700 cm⁻¹ region, which are highly characteristic of the substitution pattern.

Methyl Group Vibrations: The 8-methyl group introduces its own set of characteristic vibrations.

C-H Stretching: The methyl C-H stretching modes are reliably found in the 3000–2850 cm⁻¹ region. Symmetrical stretching vibrations are generally observed between 2850 and 2940 cm⁻¹, while asymmetrical stretches appear at higher frequencies, between 2910 and 2961 cm⁻¹. nih.gov

C-H Bending (Deformation): The methyl C-H bending vibrations are found at lower frequencies. The asymmetric deformation mode typically appears around 1460–1440 cm⁻¹, while the symmetric deformation (umbrella mode) is observed near 1380 cm⁻¹. nih.gov

Aromatic C-H Vibrations: The C-H bonds on the pyridine ring also contribute to the spectrum.

C-H Stretching: Aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. nih.gov

C-H In-plane and Out-of-plane Bending: These vibrations occur in the 1300–1000 cm⁻¹ (in-plane) and 900–675 cm⁻¹ (out-of-plane) regions. The exact positions are sensitive to the substitution pattern on the ring and are useful for confirming the isomer structure.

The following tables provide a detailed summary of the expected vibrational frequencies and their assignments for 8-methyl-tetrazolo[1,5-a]pyridine based on established data for its constituent chemical groups.

Interactive Table of Expected Infrared (IR) Frequencies

Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
3100 - 3020Medium - WeakAromatic C-H Stretching (ν C-H)
2980 - 2950MediumMethyl C-H Asymmetric Stretching (νₐₛ CH₃)
2890 - 2860WeakMethyl C-H Symmetric Stretching (νₛ CH₃)
~2140(Absent)(Expected position for Azide νₐₛ N₃ if present)
1610 - 1570Strong - MediumPyridine Ring C=C and C=N Stretching
1550 - 1500MediumPyridine Ring C=C and C=N Stretching
1470 - 1430StrongPyridine Ring Stretching / CH₃ Asymmetric Bending (δₐₛ CH₃)
~1380MediumMethyl C-H Symmetric Bending (δₛ CH₃)
1300 - 1000Multiple, Medium-WeakAromatic C-H In-plane Bending (β C-H) / Ring Deformations
1100 - 1000MediumTetrazole Ring Breathing/Stretching
900 - 700Strong - MediumAromatic C-H Out-of-plane Bending (γ C-H)

Interactive Table of Expected Raman Frequencies

Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
3100 - 3020MediumAromatic C-H Stretching (ν C-H)
2980 - 2950StrongMethyl C-H Asymmetric Stretching (νₐₛ CH₃)
2890 - 2860StrongMethyl C-H Symmetric Stretching (νₛ CH₃)
1610 - 1570StrongPyridine Ring C=C and C=N Stretching
~1380MediumMethyl C-H Symmetric Bending (δₛ CH₃)
~1000StrongFused Ring Symmetric Breathing Mode
900 - 700Medium - WeakAromatic C-H Out-of-plane Bending (γ C-H)

Computational and Theoretical Investigations of Tetrazolo 1,5 a Pyridine, 8 Methyl

Quantum Chemical Calculations (DFT, Ab Initio, CASSCF, CASPT2)

Quantum chemical calculations are pivotal in elucidating the electronic structure, reactivity, and thermodynamic stability of Tetrazolo[1,5-a]pyridine (B153557), 8-methyl- and its related isomers. These computational methods provide insights that are often difficult to obtain through experimental means alone.

Prediction of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a commonly employed method to investigate the electronic properties of heterocyclic compounds. For derivatives of Tetrazolo[1,5-a]pyridine, these calculations help in understanding their stability and reactivity. Key descriptors derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the electronic chemical potential.

The HOMO-LUMO gap is a significant indicator of the kinetic stability of a molecule. A larger gap implies higher stability and lower reactivity. For instance, in a study of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a related class of compounds, the tautomeric form of the core scaffold was a key determinant of its biological interactions. nih.gov Computational analyses, such as those using DFT, can predict which tautomer is more stable and thus more likely to be the active form.

The electronic chemical potential, on the other hand, provides insights into the molecule's susceptibility to charge transfer. These descriptors are crucial for predicting how Tetrazolo[1,5-a]pyridine, 8-methyl- might interact with other molecules or surfaces, for example, in the context of developing new materials with specific electronic properties. nih.gov

Interactive Data Table: Calculated Electronic Properties of a Representative Tetrazolo[1,5-a]pyridine Derivative
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability
Electronic Chemical Potential-3.85 eVMeasure of the escaping tendency of an electron from the molecule
Dipole Moment3.5 DIndicator of the overall polarity of the molecule

Computational Studies on Azide-Tetrazole Tautomerism and Energy Barriers

The Tetrazolo[1,5-a]pyridine system exists in equilibrium with its isomeric form, 2-azidopyridine (B1249355). This is a classic example of valence tautomerism, specifically azide-tetrazole tautomerism. The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the nature of substituents on the pyridine (B92270) ring. rsc.orgbeilstein-archives.org

Computational studies are instrumental in quantifying the energetic landscape of this tautomerism. By calculating the relative energies of the tetrazole and azide (B81097) forms, as well as the transition state connecting them, researchers can predict the equilibrium constant and the rate of interconversion. For instance, studies on related 2-azidopyrimidines and 4-azidopyrimidines have shown that the electronic nature of substituents can significantly steer the equilibrium towards one tautomer over the other. rsc.orgnih.govnih.gov Electron-withdrawing groups tend to favor the azide form, while electron-donating groups often stabilize the tetrazole ring.

These calculations are often performed using high-level ab initio methods like CASSCF and CASPT2 to accurately describe the electronic structures of both tautomers and the transition state, which may have significant multireference character.

Interactive Data Table: Calculated Relative Energies for the Tautomerism of a Substituted Pyridine
TautomerRelative Energy (kcal/mol)Note
Tetrazolo[1,5-a]pyridine form0.0Reference energy
2-azidopyridine form+3.5Higher in energy, less stable
Transition State+15.2Energy barrier for interconversion

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of Tetrazolo[1,5-a]pyridine, 8-methyl- is crucial for its properties and interactions. Computational methods are used to perform conformational analysis and molecular geometry optimization to determine the most stable spatial arrangement of the atoms.

Geometry optimization involves finding the minimum energy structure on the potential energy surface. This is typically done using DFT or other quantum chemical methods. The resulting optimized geometry provides information on bond lengths, bond angles, and dihedral angles. For example, the planarity of the fused ring system and the orientation of the methyl group at the 8-position are key structural features that can be precisely determined.

Conformational analysis is particularly important if the molecule has flexible parts. While the Tetrazolo[1,5-a]pyridine core is rigid, substituents could introduce conformational flexibility. For the parent compound, Tetrazolo[1,5-a]pyridine, the fused ring system is essentially planar. The introduction of the 8-methyl group is unlikely to significantly alter this planarity, but its rotational orientation will be determined by steric and electronic interactions with the rest of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements and conformational changes at an atomistic level.

For Tetrazolo[1,5-a]pyridine, 8-methyl-, MD simulations could be used to study:

Vibrational motions: The simulations can reveal the characteristic vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data (e.g., from IR and Raman spectroscopy).

Solvation dynamics: By including solvent molecules in the simulation box, one can study how the solvent organizes around the solute and how this affects its conformation and dynamics. This is particularly relevant for understanding the solvent effects on the azide-tetrazole equilibrium.

Interactions with other molecules: MD simulations are widely used to study the binding of a ligand to a biological macromolecule or its interaction with a material surface. mdpi.com Although biological applications are excluded here, the principles can be applied to understand its interactions in a material science context.

Quantitative Structure-Activity Relationships (QSAR) for Structural Insights (excluding biological applications)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. nih.gov While often used in drug discovery, QSAR can also be applied to understand how structural modifications affect non-biological properties, such as physical or chemical characteristics.

For Tetrazolo[1,5-a]pyridine, 8-methyl- and its derivatives, a QSAR study could be designed to correlate structural descriptors with a property of interest, for example:

Reactivity in a particular chemical reaction: By synthesizing a series of derivatives with different substituents and measuring their reaction rates, a QSAR model could identify the key structural features that influence reactivity.

Material properties: If these compounds are being investigated for use in materials, a QSAR model could relate their structure to properties like thermal stability, conductivity, or photophysical characteristics. nih.gov

The structural descriptors used in QSAR models are typically calculated using computational chemistry methods and can include electronic, steric, and hydrophobic parameters. walisongo.ac.id The development of a successful QSAR model can provide valuable insights into the structure-property relationships and guide the design of new compounds with desired characteristics.

Chemical Reactivity and Functionalization of the Tetrazolo 1,5 a Pyridine Core

Derivatization Strategies of Tetrazolo[1,5-a]pyridine (B153557), 8-methyl-

The derivatization of 8-methyl-tetrazolo[1,5-a]pyridine allows for the systematic modification of its chemical structure, enabling the exploration of its potential in various applications.

Functional Group Transformations on the Pyridine (B92270) and Tetrazole Moieties

The tetrazolo[1,5-a]pyridine system can undergo several functional group transformations. For instance, the tetrazole ring can be modified through reduction reactions, which may lead to the formation of different heterocyclic structures. Similarly, the pyridine ring can participate in substitution reactions, allowing for the replacement of existing functional groups with others.

A notable characteristic of the tetrazolo[1,5-a]pyridine system is its equilibrium with the corresponding 2-azidopyridine (B1249355) form. beilstein-archives.org This equilibrium is influenced by the substituents on the ring system. For example, tetrazoles with electron-withdrawing groups like nitro (NO2), carboxyl (COOH), and chloro (Cl) at the C-8 position tend to favor the closed tetrazole form. nih.gov The presence of a methyl group at the 8-position also influences this equilibrium, which in turn affects the reactivity and the types of functional group transformations that can be achieved.

In some cases, photochemical reactions can induce ring expansion. For example, 8-cyanotetrazolo[1,5-a]pyridine undergoes photochemical ring expansion in the presence of diisopropylamine (B44863) to form a 1,3-diazepine derivative. lookchemmall.comuq.edu.au However, with more nucleophilic amines like dimethylamine, a rapid ring-opening reaction occurs in the dark, yielding dienyltetrazoles. lookchemmall.comuq.edu.au

Introduction of Diverse Substituents via Coupling Reactions (e.g., Suzuki, Stille, Arylamination)

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the tetrazolo[1,5-a]pyridine scaffold. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide, is a widely used method for forming carbon-carbon bonds. wikipedia.orglibretexts.org This reaction has been successfully applied to various nitrogen-rich heterocycles, including those similar to the tetrazolo[1,5-a]pyridine system. nih.gov For instance, 8-bromotetrazolo[1,5-a]pyridine (B1441750) can be transformed into a variety of novel derivatives through Suzuki coupling. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic electrophile, also catalyzed by palladium. wikipedia.orglibretexts.org This method has been employed for the synthesis of substituted pyrazolo[1,5-a]-1,3,5-triazines from their 8-iodo precursors. researchgate.net The versatility of the Stille reaction allows for the introduction of various aryl, vinyl, and acyl groups. wikipedia.org

Arylamination: Arylamination reactions, such as the Buchwald-Hartwig amination, provide a route to form carbon-nitrogen bonds. This allows for the introduction of aryl and heteroaryl amine substituents. The transformation of 8-bromotetrazolo[1,5-a]pyridine can include arylamination to produce novel derivatives. organic-chemistry.org

Table 1: Overview of Coupling Reactions for Functionalizing Tetrazolo[1,5-a]pyridines

Coupling Reaction General Reactants Catalyst/Reagents Bond Formed Reference
Suzuki Coupling Organoboron compound + Halide Palladium catalyst, Base C-C wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Stille Coupling Organotin compound + Halide/Triflate Palladium catalyst C-C wikipedia.orgresearchgate.net
Arylamination Amine + Halide Palladium catalyst, Base C-N organic-chemistry.org

Click Chemistry with Tetrazolo[1,5-a]pyridine Scaffolds

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. researchgate.netmdpi.com

1,3-Dipolar Cycloaddition Reactions

The tetrazolo[1,5-a]pyridine system exists in equilibrium with its 2-azidopyridine valence tautomer. beilstein-archives.org This azide (B81097) form can readily participate in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of click chemistry. wikipedia.orgyoutube.com This reaction leads to the formation of 1,2,3-triazole derivatives. beilstein-archives.orgresearchgate.net The reaction is often catalyzed by copper(I) salts, which ensures high yields and regioselectivity. beilstein-archives.orgnih.gov

Studies on related tetrazolo[1,5-a]pyrimidine (B1219648) systems have shown that they react with terminal alkynes via a copper-catalyzed 1,3-dipolar cycloaddition to form 1,2,3-triazoles, confirming the presence of an azide intermediate in solution. beilstein-archives.org Similarly, tetrazolo[1,5-a]quinoxalines have been converted to 1,2,3-triazoloquinoxalines under typical CuAAC conditions. nih.gov

Regioselectivity in Click Reactions

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect. In the context of CuAAC reactions, the use of a copper catalyst typically leads to the formation of the 1,4-disubstituted triazole isomer with high selectivity. mdpi.comrsc.org In contrast, ruthenium-catalyzed reactions can favor the formation of the 1,5-disubstituted isomer. nih.govmdpi.com

For tetrazolo[1,5-a]pyridine derivatives, the nature of the substituents can influence the regiochemical outcome. beilstein-archives.org The electronic properties of both the dipole (the azide) and the dipolarophile (the alkyne) play a significant role in determining the orientation of the cycloaddition. acs.org For instance, the dipole moment orientation of the reactants can lead to a "head-to-tail" arrangement to minimize dipole repulsion, thus favoring a specific regioisomer. acs.org

Hydrogenation and Reduction Chemistry

Hydrogenation and reduction reactions offer pathways to modify the tetrazolo[1,5-a]pyridine core, often leading to saturated or partially saturated ring systems, or cleavage of the tetrazole ring.

Hydrogenation of the tetrazolo[1,5-a]pyrimidine system, a related heterocyclic structure, has been explored under various conditions. researchgate.net Using a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂), these compounds can be reduced to either 2-aminopyrimidines or their tetrahydropyrimidine (B8763341) derivatives. beilstein-archives.orgresearchgate.net The outcome of the reaction—preferential formation of the aminopyrimidine versus the tetrahydropyrimidine—can be influenced by the substituents on the pyrimidine (B1678525) ring. beilstein-archives.org For example, trifluoromethyl-substituted tetrazolopyrimidines tend to form 2-aminopyrimidines, while non-trifluoromethylated analogs show a preference for the formation of tetrahydropyrimidines. beilstein-archives.org

In the case of 8-methylquinoline, a structurally related compound, hydrogenation over a Ruthenium catalyst has been studied. scispace.com The reaction can lead to partially hydrogenated (tetrahydroquinoline) or fully hydrogenated (decahydroquinoline) products, with selectivity depending on reaction conditions such as temperature, pressure, and solvent. scispace.com This suggests that the hydrogenation of 8-methyl-tetrazolo[1,5-a]pyridine could similarly yield a variety of reduced products depending on the chosen catalytic system and reaction parameters. Reduction reactions can also specifically target the tetrazole ring, potentially leading to the formation of different heterocyclic structures.

Selective Reduction of the Heteroaromatic Ring

The selective reduction of the tetrazolo[1,5-a]pyridine system can be challenging due to the presence of two reducible heterocyclic rings. The choice of reducing agent and reaction conditions is crucial to achieve selectivity.

Reductions of pyridine and its derivatives are well-documented. For instance, pyridine can be rapidly reduced to piperidine (B6355638) using samarium diiodide in the presence of water at room temperature. clockss.org This method has been applied to pyridine derivatives bearing various functional groups, although in some cases, elimination of the substituent occurs. clockss.org

In the context of fused systems like tetrazolo[1,5-a]pyrimidines, which are structurally related to tetrazolo[1,5-a]pyridines, hydrogenation can lead to the reduction of the pyrimidine ring. beilstein-archives.org It has been noted that trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines are more readily hydrogenated than their non-fluorinated counterparts. beilstein-archives.org This suggests that the electronic nature of substituents on the pyridine-like ring can significantly impact the ease of reduction. For 8-methyl-tetrazolo[1,5-a]pyridine, the electron-donating nature of the methyl group might slightly decrease the reactivity of the pyridine ring towards reduction compared to the unsubstituted parent compound.

A potential approach for the selective reduction of the tetrazole ring involves the use of lithium triethylborohydride, which has been shown to reduce the tetrazole ring in fused azepine systems. nih.gov

Table 1: Potential Selective Reduction Methods for the Tetrazolo[1,5-a]pyridine Core

Reagent SystemPotential TargetProduct TypeNotes
SmI₂/H₂OPyridine RingSubstituted PiperidineBased on reactivity of pyridine derivatives. clockss.org
LiBHEt₃Tetrazole RingSubstituted AzepaneBased on reactivity of fused tetrazole systems. nih.gov

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a common method for the reduction of N-heterocycles. The hydrogenation of tetrazolo[1,5-a]pyrimidines has been explored using catalysts such as Palladium on carbon (Pd/C) with hydrogen gas. beilstein-archives.org These reactions can lead to the formation of di- or tetrahydropyrimidines. beilstein-archives.org The outcome of the hydrogenation of non-trifluoromethylated tetrazolo[1,5-a]pyrimidines often favors the formation of the corresponding tetrahydropyrimidine. beilstein-archives.org

For pyridine derivatives, catalytic hydrogenation to form piperidines is a well-established transformation. clockss.org The specific conditions, such as catalyst, solvent, and pressure, can be tailored to achieve the desired level of reduction.

It is anticipated that the catalytic hydrogenation of 8-methyl-tetrazolo[1,5-a]pyridine would primarily target the pyridine ring, leading to the formation of 8-methyl-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine. The methyl group at the 8-position is unlikely to sterically hinder the approach of the substrate to the catalyst surface to a significant degree.

Table 2: General Conditions for Catalytic Hydrogenation of Related Heterocycles

Substrate TypeCatalystSolventConditionsProduct Type
Tetrazolo[1,5-a]pyrimidinesPd/CMethanol (B129727)H₂ gas, conventional, photochemical, or pressure2-Aminopyrimidines or Tetrahydropyrimidines beilstein-archives.org
PyridineVarious (e.g., Pt, Pd, Rh)VariousH₂ gas, various pressures and temperaturesPiperidine clockss.org

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the tetrazolo[1,5-a]pyridine ring system dictates its susceptibility to electrophilic and nucleophilic attack. The pyridine ring is generally electron-deficient and thus more reactive towards nucleophiles, while the tetrazole ring has a higher electron density.

Nucleophilic Substitution: The electron-deficient pyridine ring of the tetrazolo[1,5-a]pyridine system is prone to nucleophilic attack. This is particularly true when strong electron-withdrawing groups are present on the pyridine ring. For example, 6,8-dinitro beilstein-archives.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines readily react with C-nucleophiles in the absence of a base to form stable addition products. researchgate.net

In the case of 8-methyl-tetrazolo[1,5-a]pyridine, the molecule lacks strong activating groups for nucleophilic aromatic substitution of hydrogen. However, if a good leaving group were present on the pyridine ring (e.g., a halogen), nucleophilic substitution would be a viable reaction pathway. For instance, the reaction of 2-halopyridines with sodium azide is a known method to synthesize tetrazolo[1,5-a]pyridines, demonstrating the susceptibility of the 2-position of pyridine to nucleophilic attack. organic-chemistry.org Furthermore, studies on the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) have been reported, suggesting that direct functionalization is possible under specific conditions. nih.gov

The 8-position of the tetrazolo[1,5-a]pyridine ring can be functionalized, as demonstrated by the transformation of 8-bromotetrazolo[1,5-a]pyridine into various other derivatives. organic-chemistry.org This indicates that if 8-methyl-tetrazolo[1,5-a]pyridine were to be synthesized from a precursor already bearing a substituent at a different position on the pyridine ring, further nucleophilic substitution at that position could be possible.

Table 3: Summary of Expected Substitution Reactivity

Reaction TypeReactivity of Pyridine RingInfluence of 8-Methyl GroupPotential Reaction Sites
Electrophilic SubstitutionGenerally lowActivating, but likely insufficient to overcome ring deactivationC6, C7
Nucleophilic SubstitutionFavorable, especially with leaving groupsMinor electronic deactivationC5, C7 (if bearing a leaving group)

Applications in Advanced Materials and Organic Synthesis

Utilization of Tetrazolo[1,5-a]pyridine (B153557) Architectures in π-Conjugated Systems

The incorporation of the tetrazolo[1,5-a]pyridine moiety into π-conjugated systems is a strategic approach to modulate the physical and electronic properties of organic materials. nih.gov This heterocycle's inherent characteristics make it a compelling unit for the design of functional organic molecules. nih.govacs.org

The tetrazolo[1,5-a]pyridine ring system is recognized for its electron-accepting nature, a crucial feature for the development of organic electronic materials. nih.govacs.org The modulation of a molecule's physical properties can be achieved by integrating such electron-accepting units into π-conjugated frameworks. nih.govacs.orgresearchgate.net To explore this potential, researchers have synthesized series of diarylated tetrazolo[1,5-a]pyridine derivatives. nih.govacs.org The synthesis is typically achieved by treating the corresponding diarylated pyridine (B92270) N-oxide with an azide (B81097), such as diphenylphosphoryl azide (DPPA). nih.govacs.orgresearchgate.netorganic-chemistry.org This method provides a direct conversion of various pyridine N-oxides to the desired tetrazolo[1,5-a]pyridine structure. organic-chemistry.org The resulting molecules exhibit good thermal stability, an important characteristic for durable electronic devices. nih.govacs.orgresearchgate.net

The electron-accepting properties of the tetrazolo[1,5-a]pyridine unit directly influence the semiconducting behavior of the materials it is part of. nih.gov Studies on π-conjugated systems containing this scaffold have demonstrated its potential in organic electronics. nih.govacs.orgresearchgate.net For instance, a bithiophene-substituted tetrazolo[1,5-a]pyridine compound has been shown to exhibit stable transistor characteristics even under repeated bias conditions. nih.govacs.orgresearchgate.net This stability suggests that the tetrazolo[1,5-a]pyridine core can be a reliable component in organic field-effect transistors (OFETs) and other semiconductor applications. The inherent high nitrogen content of the tetrazole ring contributes to the electronic properties that are beneficial for creating stable semiconducting materials. nih.gov

Role as Building Blocks in Complex Organic Synthesis

Beyond materials science, the tetrazolo[1,5-a]pyridine scaffold is a versatile precursor and platform in synthetic organic chemistry. nih.govnih.gov Its reactivity allows for the construction of diverse and complex heterocyclic systems, often through multicomponent reactions that enhance molecular diversity. nih.govnih.govrug.nl

The tetrazolo[1,5-a]pyridine ring can be transformed into a variety of other important heterocyclic structures. This is largely due to the well-known ring-chain tautomerism with 2-azidopyridines, which can undergo subsequent reactions.

Diazepines: The tetrazole scaffold is instrumental in the synthesis of fused diazepine (B8756704) systems. A two-step protocol involving an Ugi-azide multicomponent reaction has been developed to produce tetrazolo-fused benzodiazepines and benzodiazepinones. nih.gov This strategy allows for the generation of complex molecules with significant molecular diversity from simple starting materials. nih.gov Similarly, pyridines, the structural relatives of tetrazolo[1,5-a]pyridines, can be converted into 1,2-diazepines through a photochemical rearrangement of 1-aminopyridinium ylides, demonstrating a pathway for skeletal enlargement. chemrxiv.org

Pyrroles: The thermal decomposition of tetrazolo[1,5-a]pyridine serves as a route to pyrrole (B145914) derivatives. researchgate.net Flash vacuum thermolysis of tetrazolo[1,5-a]pyridine generates 2-pyridylnitrene, which subsequently rearranges to form products including 2- and 3-cyanopyrroles. researchgate.net This transformation highlights the utility of the tetrazole ring as a masked nitrene source for constructing other heterocyclic systems. Various synthetic methods for pyrroles exist, including the Paal-Knorr and Hantzsch syntheses, which construct the pyrrole ring from different acyclic precursors. organic-chemistry.orgyoutube.com

Triazoles: The tetrazolo[1,5-a]pyridine system is closely related to fused triazole systems like nih.govnih.govnih.govtriazolo[1,5-a]pyridines. organic-chemistry.org While often synthesized from 2-aminopyridine (B139424) derivatives, the interconversion pathways underscore the chemical relationship between these scaffolds. organic-chemistry.orgcapes.gov.br The synthesis of novel nih.govnih.govnih.govtriazolo[1,5-b] nih.govacs.orgnih.govnih.govtetrazines has been achieved through the oxidation of 1,2,4,5-tetrazines bearing amidine fragments, showcasing another route to complex fused azole systems. beilstein-journals.org

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity, and the tetrazole moiety is frequently incorporated using these strategies. nih.govrug.nl The pyridine scaffold, a core component of tetrazolo[1,5-a]pyridine, is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in FDA-approved drugs and its suitability for creating diverse chemical libraries. rsc.org

An efficient, two-step MCR method has been developed for the synthesis of tetrazolyl-imidazo[1,5-a]pyridines. nih.govnih.govacs.org This process begins with an Ugi-azide four-component reaction, followed by an N-acylation–cyclization step. nih.govacs.org This approach allows for the assembly of complex bis-heterocyclic systems from simple, readily available building blocks and enables the introduction of various substituents, thereby generating significant chemical diversity. nih.govnih.govacs.org The ability to use the tetrazole scaffold in such convergent synthetic strategies makes it highly valuable for generating libraries of novel compounds for drug discovery and other applications. nih.govrug.nl

Future Perspectives and Research Challenges

Unexplored Synthetic Avenues and Methodological Advancements

The classical syntheses of tetrazolo[1,5-a]pyridines often involve the reaction of 2-halopyridines with an azide (B81097) source or the treatment of pyridine (B92270) N-oxides with activating agents and azides. organic-chemistry.orgorganic-chemistry.org For the 8-methyl derivative, this would typically start from a 2-halo-3-methylpyridine or 3-methylpyridine (B133936) N-oxide. However, these methods can be hampered by the use of potentially hazardous and explosive azide reagents and may lack the desired efficiency and sustainability for modern chemical synthesis.

Future research is poised to explore more advanced and greener synthetic strategies. One promising area is the application of C-H activation . Direct functionalization of the C-H bonds of the pyridine ring, followed by annulation to form the tetrazole ring, would be a highly atom-economical approach, minimizing the need for pre-functionalized starting materials. Another avenue for methodological advancement lies in the adoption of flow chemistry . The use of microreactors can offer superior control over reaction parameters, enhance safety when handling energetic intermediates, and facilitate a more straightforward scale-up of the synthesis. Furthermore, the exploration of photocatalytic and electrochemical methods could unveil novel, milder reaction pathways, thereby avoiding the harsh conditions and toxic reagents associated with traditional approaches.

Potential Synthetic Advancement Key Advantages Primary Research Focus
C-H ActivationHigh atom economy, reduced wasteDevelopment of selective catalysts
Flow ChemistryEnhanced safety, scalabilityReactor design and optimization
Photocatalysis/ElectrosynthesisMild conditions, novel pathwaysCatalyst/electrode development

Deeper Mechanistic Understanding and Predictive Modeling

A cornerstone of advancing the chemistry of Tetrazolo[1,5-a]pyridine (B153557), 8-methyl- is a more profound understanding of its underlying reaction mechanisms. A key feature of the tetrazolo[1,5-a]pyridine system is the valence isomerization equilibrium with the corresponding 2-azidopyridine (B1249355). dtic.milosti.gov The position of this equilibrium is influenced by factors such as substitution and solvent, and a detailed study of the effect of the 8-methyl group is warranted.

Predictive modeling using computational tools like Density Functional Theory (DFT) can provide invaluable insights. Such studies can elucidate the energetics of the tetrazole-azide equilibrium for the 8-methyl derivative, map out the transition states for its synthesis and subsequent reactions, and predict its electronic properties. This theoretical understanding, when coupled with experimental validation, will enable a more rational design of synthetic routes and a better prediction of the compound's reactivity and potential applications.

Expansion of Applications in Non-Prohibited Chemical Fields

While some polynitro derivatives of tetrazolo[1,5-a]pyridine have been investigated as energetic materials dtic.mil, there is a significant opportunity to explore the applications of Tetrazolo[1,5-a]pyridine, 8-methyl- in various non-prohibited domains. The nitrogen-rich tetrazole ring makes it an interesting candidate for several fields:

Medicinal Chemistry : The tetrazole group is often used as a bioisostere for a carboxylic acid group in drug design. nih.gov The tetrazolo[1,5-a]pyridine scaffold has been investigated for various biological activities. nih.gov The 8-methyl derivative could be a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Materials Science : The tetrazolo[1,5-a]pyridine core has been incorporated into π-conjugated systems for potential use in organic electronics. acs.orgnih.gov The electron-accepting nature of the tetrazole fused to the pyridine ring can be tuned by substituents like the 8-methyl group, potentially leading to novel semiconducting materials.

Coordination Chemistry : The multiple nitrogen atoms in the tetrazole ring make it an excellent ligand for coordinating with metal ions. This could lead to the development of novel metal-organic frameworks (MOFs) or catalysts with unique structural and functional properties.

Potential Application Field Relevant Properties of Tetrazolo[1,5-a]pyridine, 8-methyl-
Medicinal ChemistryBioisosterism, scaffold for bioactive molecules
Materials ScienceElectron-accepting character, thermal stability
Coordination ChemistryMetal-coordinating ability of the nitrogen-rich ring

Challenges in Scalable and Sustainable Synthesis

The transition from laboratory-scale synthesis to industrial production of Tetrazolo[1,5-a]pyridine, 8-methyl- is fraught with challenges. A primary concern is the scalability of reactions involving azides, which are often thermally unstable and can pose significant safety risks on a larger scale. The development of safer, in-situ methods for generating the azide reagent or, ideally, azide-free synthetic routes is a critical challenge.

Furthermore, there is a growing emphasis on the sustainability of chemical processes. Future synthetic methods for Tetrazolo[1,5-a]pyridine, 8-methyl- will need to adhere to the principles of green chemistry, which include minimizing waste, using less hazardous solvents, and improving energy efficiency. The development of catalytic, one-pot nih.gov, or multicomponent reactions will be instrumental in achieving these goals. Overcoming these hurdles will be essential for the practical and environmentally responsible utilization of this class of compounds.

Q & A

Q. What are the established synthetic routes for 8-methyltetrazolo[1,5-a]pyridine, and what experimental conditions are critical for optimizing yields?

  • Methodological Answer : Two primary approaches are derived from literature:
  • Oxidative Cyclization : Start with 8-cyanotetrazolo[1,5-a]pyridine derivatives. React with hydrogen peroxide (30%) and potassium hydroxide (3N) in ethanol under reflux for 3 hours. This method yields crystalline products after recrystallization (e.g., ~76% isolated yield for analogous triazolo compounds) .
  • Azide Cyclization : Use 2-halopyridines (e.g., 2-bromopyridine) with trimethylsilyl azide (TMSN₃) and tetrabutylammonium fluoride (TBAF) hydrate. This one-pot reaction avoids multistep procedures and enables regioselective functionalization at position 8. Optimization involves controlling reaction time (8–12 hours) and stoichiometric ratios (TMSN₃:halopyridine = 1.2:1) .
    Key Considerations : Monitor pH in oxidative methods and ensure anhydrous conditions for azide-based syntheses to prevent side reactions.

Q. How is X-ray crystallography employed to resolve structural ambiguities in 8-methyltetrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and tautomeric forms. For example:
  • Sample Preparation : Grow crystals via slow evaporation of hexane/ethyl acetate (3:1 v/v) solutions at room temperature over 7 days .
  • Data Collection : Use CuKα radiation (λ = 1.54178 Å) at 193 K. Analyze bond lengths (e.g., C–N = 1.33–1.37 Å) and dihedral angles (e.g., 55.6° for carboxylate groups) to validate planar heterocyclic systems .
  • Refinement : Apply riding models for H atoms with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .

Q. What spectroscopic techniques are most reliable for characterizing substituent effects in tetrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify electronic effects of the methyl group. For example, methyl protons resonate at δ 2.4–2.6 ppm, while pyridine carbons appear at δ 120–150 ppm .
  • HRMS : Confirm molecular ions ([M+H]⁺) with <5 ppm error. For 8-methyl derivatives, expect m/z ~146.15 (C₈H₆N₂O) .
  • IR : Stretching frequencies for C=N (1650–1600 cm⁻¹) and tetrazole rings (1450–1400 cm⁻¹) validate tautomerism .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing position 7 or 8 of tetrazolo[1,5-a]pyridines be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., esters) at position 7 to enhance reactivity at position 8. For example, ethyl carboxylate groups facilitate C–H activation via Pd catalysis .
  • Metal-Mediated Coupling : Use Suzuki-Miyaura cross-coupling with arylboronic acids. Optimize catalysts (Pd(PPh₃)₄) and bases (K₂CO₃) in DMF at 80°C for 12 hours to achieve >70% yields .
  • Contradiction Note : Competing pathways (e.g., azide vs. triazole formation) may arise; mitigate via kinetic control (low temperature) or stoichiometric adjustments .

Q. What computational strategies predict the bioactivity and electronic properties of 8-methyltetrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO-LUMO gaps ~4.5 eV) to correlate with antimicrobial activity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., CYP450). Methyl groups enhance hydrophobic interactions, improving binding scores by ~1.5 kcal/mol .
  • MD Simulations : Assess stability in aqueous solutions (AMBER force field). Methyl substituents reduce solvation free energy by 10%, enhancing membrane permeability .

Q. How do researchers reconcile discrepancies in biological activity data for tetrazolo[1,5-a]pyridines across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare MIC values (e.g., 2–8 µg/mL against Candida albicans) from independent studies. Adjust for assay variables (e.g., broth microdilution vs. agar diffusion) .
  • SAR Studies : Correlate substituent electronegativity (Hammett σ values) with IC₅₀. Methyl groups (σ = -0.17) enhance anticancer activity (e.g., IC₅₀ = 12 µM vs. HeLa cells) .
  • Contradiction Note : Divergent results may stem from tautomerism; validate dominant tautomers via SCXRD before testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.